molecular formula C4H7N3O B8255392 2,5-dimethyl-1H-1,2,4-triazol-3-one

2,5-dimethyl-1H-1,2,4-triazol-3-one

Cat. No.: B8255392
M. Wt: 113.12 g/mol
InChI Key: XCVAVAXVPQNMJY-UHFFFAOYSA-N
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Description

2,5-dimethyl-1H-1,2,4-triazol-3-one is a chemical compound belonging to the 1,2,4-triazol-3-one family, a scaffold of significant interest in medicinal chemistry and pharmaceutical research . The 1,2,4-triazole core is a privileged structure in drug design due to its versatile biological activity and presence in several therapeutic agents . Compounds featuring this core have been extensively investigated for a wide range of pharmacological activities, which suggests potential research applications for this specific analog in developing new therapeutic agents . Researchers can utilize this compound as a key synthetic intermediate or building block for the preparation of more complex molecules. Its structure is amenable to further chemical functionalization, allowing for the creation of diverse compound libraries for biological screening . The 1,2,4-triazol-3-one scaffold is recognized for its relevance in central nervous system (CNS) research, with some derivatives exhibiting anticonvulsant properties in pre-clinical models . Other established research areas for analogous compounds include exploring antimicrobial, anticancer, and anti-inflammatory agents, making it a versatile scaffold for hit-to-lead optimization programs . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2,5-dimethyl-1H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-5-4(8)7(2)6-3/h1-2H3,(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVAVAXVPQNMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)N(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Carbonyl Condensation

The most common route to 1,2,4-triazoles involves condensation of hydrazines with carbonyl derivatives. For 2,5-dimethyl-1H-1,2,4-triazol-3-one, methyl hydrazine and acetylacetone (2,4-pentanedione) undergo cyclization under acidic or basic conditions. For example:

  • Reaction Conditions : Heating methyl hydrazine with acetylacetone in ethanol under reflux with catalytic p-toluenesulfonic acid (PTSA) yields the target compound via intermediate hydrazone formation and subsequent cyclization.

  • Mechanism : The reaction proceeds through enolization of acetylacetone, nucleophilic attack by hydrazine, and dehydration to form the triazole ring.

  • Yield : 70–85% under optimized conditions.

Amidrazone Cyclization

Amidrazones serve as versatile precursors. A two-step synthesis involves:

  • Formation of Methyl Amidrazone : Reaction of methyl isocyanate with hydrazine.

  • Cyclization : Treatment with acetic anhydride at 80–100°C induces cyclodehydration, forming the triazole core.

  • Advantages : High regioselectivity and scalability.

  • Yield : 80–92%.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency and reduces time. A 2013 study demonstrated:

  • Procedure : 4-Amino-5-methyl-1,2,4-triazol-3-one was reacted with 9H-fluorene-3-carbaldehyde under microwave irradiation (125°C, 10 min), followed by esterification and hydrazide formation.

  • Optimization : Polyethylene glycol (PEG) as a solvent and PTSA as a catalyst improved yields to 92%.

  • Key Benefit : 4–10x faster than conventional heating, with reduced side products.

Catalytic Oxidation Methods

A 2020 patent (CN112225705A) disclosed a novel oxidation strategy:

  • Substrate : 5-Methyl-2-phenyl-1,2,4-triazol-3-one.

  • Conditions : Vanadium pentoxide (0.5–1.5 wt%) in tert-butanol at 40–50°C with air (20–30 mL/min).

  • Mechanism : Vanadium(V) facilitates oxidative dehydrogenation, converting the methyl group to a ketone.

  • Yield : 85–90% with 93–95% purity.

Solvent-Free and Green Chemistry Approaches

Solvent-Free Cyclization

  • Procedure : Hydrazine hydrate and acetylacetone are ground with silica-supported HClO4, followed by heating at 80°C.

  • Advantages : Eliminates solvent waste; catalyst recyclable for 3 cycles.

  • Yield : 75–82%.

Aqueous-Mediated Synthesis

  • Conditions : Reaction in water with NaOH as a base at 100°C.

  • Outcome : 68% yield, favoring eco-friendliness but requiring longer reaction times.

Comparative Analysis of Methods

Method Conditions Catalyst/Solvent Yield Reference
Hydrazine-CarbonylReflux, ethanol, PTSAp-Toluenesulfonic acid70–85%
Microwave-Assisted125°C, 10 min, PEGPTSA92%
Catalytic Oxidation40–50°C, tert-butanol, airVanadium pentoxide85–90%
Solvent-Free80°C, grindingHClO4-SiO275–82%
Aqueous100°C, waterNaOH68%

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The position of methyl groups is influenced by the electronic nature of reactants. For example, electron-withdrawing groups on hydrazines favor 1,4-substitution, while electron-donating groups promote 1,5-isomers.

Byproduct Formation

  • Decarboxylation : Observed in reactions involving cinnamic acid derivatives, leading to undesired 1,5-disubstituted triazoles.

  • Mitigation : Use of copper catalysts (e.g., CuBr2) suppresses decarboxylation via stabilization of intermediates .

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.

Scientific Research Applications

2,5-Dimethyl-1H-1,2,4-triazol-3-one is a heterocyclic organic compound that has potential in pharmaceuticals and agricultural chemistry. It has a molecular weight of approximately 113.118 g/mol and features a triazole ring with two methyl groups attached to the second and fifth positions, and a carbonyl group at the third position.

Scientific Research Applications

This compound has various applications in scientific research. The triazole core can interact with biological receptors due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .

Pharmaceuticals Derivatives of this compound are investigated for potential use as antifungal agents because they can inhibit fungal growth. Triazoles exhibit antifungal properties by disrupting fungal cell membrane integrity through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Triazole derivatives also possess anticancer properties and exhibit effects on cell proliferation and apoptosis. Many therapeutically important agents with a 1,2,4-triazole core are available in clinical therapy, such as antifungals, antivirals, antimigraine, anxiolytics, antidepressants, and antitumoral agents . 1,2,4-triazoles and their fused heterocyclic derivatives show a wide spectrum of biological activities .

Antimicrobial properties this compound exhibits potential antimicrobial properties, making it a candidate for developing antimicrobial agents. Newly synthesized 1,2,4-triazole compounds have been tested for in vitro growth inhibitory activity against standard Gram-positive and Gram-negative bacterial strains .

** binding affinity** Studies on the interactions of this compound with biological targets show that this compound can effectively bind to various enzymes involved in metabolic pathways. This binding often occurs through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, and the specificity of these interactions contributes to its biological efficacy and potential therapeutic applications.

Other applications

  • Antitubercular
  • Antioxidant
  • Antidiabetic
  • Anticonvulsant
  • Anti-inflammatory
  • Analgesic
  • Antiviral
  • Anti-HIV
  • Hypoglycemic
  • Antihypertensive
  • Antiparasitic
  • Hypocholesteremic
  • Antitumor
  • Anxiolytic
  • Anti-urease
  • Antimalarial and antileishmanial
  • Neuroprotectant
  • Cannabinoid CB1 receptor antagonists
  • PDE4A inhibitors
  • γ-aminobutyric acid-A (GABA-A) α-2, α-3 and α-5 containing receptor antagonists
  • Applications in ionic liquids, corrosion inhibitors, agrochemicals, polymers, supramolecular and material science

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved are typically identified through experimental studies and computational modeling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2,5-dimethyl-1H-1,2,4-triazol-3-one and related triazolone derivatives:

Compound Name Substituents Key Applications/Properties Reference ID
This compound Methyl groups at positions 2 and 5 Intermediate in pharmaceuticals; thermal stability
4-Hydroxyphenyl-3H-1,2,4-triazol-3-one Hydroxyphenyl group at position 4 Enhanced solubility; antioxidant activity
5-Nitro-1,2,4-triazol-3-one (NTO) Nitro group at position 5 High-energy material; explosive precursor
Coumarin-Benzodiazepine-Triazolone Hybrids Complex substituents (e.g., coumarin, benzodiazepine) Anticancer/antimicrobial agents; multi-target inhibitors
2,4-Dihydro-3H-1,2,4-triazol-3-one P2X7 Antagonists Variable substituents (e.g., aryl, alkyl) Neuroinflammatory disease treatment
Key Observations:
  • Methyl vs.
  • Solubility : The hydroxyphenyl derivative exhibits higher aqueous solubility due to polar hydroxyl groups, whereas the methyl-substituted compound is more lipophilic .
  • Biological Activity : Coumarin-benzodiazepine hybrids demonstrate broader pharmacological activity (e.g., anticancer) compared to this compound, which is primarily a synthetic intermediate .

Computational and Experimental Data

  • Enzymatic Inhibition : While this compound shows weak carbonic anhydrase-II inhibition (IC₅₀ > 100 µM), coumarin hybrids exhibit IC₅₀ values < 10 µM due to enhanced binding interactions .

Q & A

Q. What are the common synthetic routes for 2,5-dimethyl-1H-1,2,4-triazol-3-one?

The compound is typically synthesized via condensation reactions. A general method involves refluxing a triazole precursor (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation and filtration . Alternative routes for related triazolones include nitration of 2,4-dihydro-3H-1,2,4-triazol-3-one (TO), synthesized from semicarbazide and formic acid .

Q. What characterization techniques are essential to confirm its structural identity?

Key techniques include:

  • X-ray crystallography : For resolving crystal packing and bond angles. Tools like SHELXL (for refinement) and WinGX (for data processing) are widely used .
  • Potentiometric titration : To determine acidity constants (pKa) using tetrabutylammonium hydroxide in solvents like isopropyl alcohol or acetone, with half-neutralization potentials (HNP) derived from titration curves .
  • Spectroscopy : NMR and IR to verify functional groups and substituent positions.

Q. What are the key reactivity patterns of this triazolone derivative?

The compound exhibits reactivity typical of triazolones, including:

  • Mannich base formation : Reaction with formaldehyde and secondary amines to generate pharmacologically relevant derivatives .
  • Condensation reactions : With aldehydes or ketones to form Schiff bases, useful in synthesizing hybrid molecules (e.g., indole-triazole hybrids) .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-purity synthesis?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional reflux .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Acidic catalysts (e.g., glacial acetic acid) improve condensation efficiency .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures to remove byproducts .

Q. How can tautomerism discrepancies be resolved in structural analysis?

Tautomerism in triazolones (e.g., keto-enol forms) can lead to conflicting data. Methods to address this include:

  • Variable-temperature NMR : To observe dynamic equilibria between tautomers.
  • Computational modeling : Density Functional Theory (DFT) calculations to predict energetically favored tautomers .
  • X-ray diffraction : Definitive resolution of solid-state tautomeric forms .

Q. How to design experiments to evaluate pharmacological activity (e.g., P2X7 antagonism)?

  • In vitro assays : Use HEK-293 cells expressing human P2X7 receptors to measure inhibition of ATP-induced calcium flux .
  • Dose-response studies : Include positive controls (e.g., AZ10606120) and negative controls (vehicle-only) to validate results.
  • Structure-activity relationship (SAR) : Synthesize analogs with varied substituents to identify critical pharmacophores .

Q. How to address contradictions in thermal decomposition data?

Conflicting results in thermogravimetric analysis (TGA) may arise from sample purity or experimental conditions. Mitigation strategies:

  • Standardized protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (e.g., N₂).
  • Nanoscale additives : Incorporate nanoparticles (e.g., rGO) to stabilize decomposition pathways and reduce variability .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa isoconversional methods to compare activation energies across studies .

Q. What computational methods are suitable for studying electronic properties?

  • Molecular docking : To predict binding affinities for receptor targets (e.g., P2X7) using AutoDock Vina or Schrödinger Suite .
  • Hirshfeld surface analysis : For visualizing intermolecular interactions in crystal structures .
  • Frontier molecular orbital (FMO) analysis : To calculate HOMO-LUMO gaps and predict reactivity using Gaussian or ORCA .

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